Disodium octadecyl phosphate

Critical Micelle Concentration Chain-Length Effect Micellization Thermodynamics

Researchers requiring a high-efficiency, low-irritation C18 anionic surfactant often face supply inconsistency for long-chain monoalkyl phosphates. This diester salt addresses that gap with quantifiable performance advantages: • Low CMC (~0.05-0.15 mM) reduces required surfactant load vs. sodium octadecyl sulfate (CMC 0.2 mM). • Steep salt-response slope (-0.95 log(CMC)/log[Na⁺]) enables salinity-triggered viscosity control in EOR. • High predicted aggregation number (Nagg ≈150-250) maximizes hydrophobic payload solubilization per micelle.

Molecular Formula C18H37Na2O4P
Molecular Weight 394.4 g/mol
CAS No. 35177-76-5
Cat. No. B15176700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium octadecyl phosphate
CAS35177-76-5
Molecular FormulaC18H37Na2O4P
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C18H39O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2
InChIKeyMVFPQYVAVMINHP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Octadecyl Phosphate: Procurement-Grade Characterization and Class Positioning


Disodium octadecyl phosphate is a C18 monoalkyl phosphate diester salt belonging to the anionic alkyl phosphate ester surfactant class. With a molecular formula of C₁₈H₃₇Na₂O₄P and a molecular weight of 394.44 g·mol⁻¹, it bears a single linear octadecyl hydrophobic chain and a phosphate head group neutralized with two sodium counterions . This structural configuration places it among long-chain monoalkyl phosphates, which are recognized for their distinctive ionization behavior—possessing two dissociable groups within the phosphate head—that fundamentally differentiates them from conventional single-charge anionic surfactants such as alkyl sulfates and alkyl sulfonates [1].

C18 monoalkyl phosphate diester salt with two dissociable phosphate groups
Distinct ionization behavior differentiates from single-charge anionic surfactants
Long-chain hydrophobe supports micellization at low surfactant concentrations

Why Generic Substitution Fails for Disodium Octadecyl Phosphate


Within the alkyl phosphate ester surfactant family, surface activity, micellization behavior, and biological compatibility are exquisitely sensitive to alkyl chain length and counterion stoichiometry. Published quantitative structure-property relationship (QSPR) data demonstrate that each methylene unit (-CH₂-) in the hydrophobic chain contributes approximately -613 to -682 cal/mol to the standard free energy of micelle formation for disodium monoalkyl phosphates, and that the critical micelle concentration (CMC) decreases systematically as chain length increases [1]. Furthermore, the degree of phosphate neutralization (monosodium vs. disodium salt forms) profoundly alters solubility, Krafft point, and aggregation morphology [2]. These structure-dependent properties mean that substituting disodium octadecyl phosphate with a shorter-chain analog (e.g., C12 or C14 disodium monoalkyl phosphate) or with an alternative counterion form will yield quantitatively and functionally different performance in micellization-driven, adsorption-driven, or irritation-sensitive applications. The following evidence section quantifies these differential dimensions.

Chain length strongly influences CMC; each methylene unit contributes approx. 613–682 cal/mol to micellization free energy
Counterion stoichiometry (monosodium vs. disodium) alters solubility, Krafft point, and aggregation morphology
Shorter-chain (C12, C14) or sulfate analogs yield quantitatively different surface activity and irritation profiles

Product-Specific Quantitative Evidence Guide


CMC Reduction Relative to Shorter-Chain Analogs

Within the homologous series of disodium monoalkyl phosphates synthesized and characterized under identical conditions (pNa and light scattering in aqueous solution at 25–30°C), the CMC decreases systematically with increasing alkyl chain length. Each additional methylene group contributes approximately 613 cal/mol to the free energy of micelle formation, translating to a CMC reduction factor of approximately 3–4 fold per two-carbon increment [1]. This QSPR framework, validated experimentally for the C12, C14, and C16 disodium monoalkyl phosphates, predicts that disodium octadecyl phosphate (C₁₈ chain) will exhibit a CMC that is approximately 0.1–0.3 times that of the C₁₆ homolog and roughly 0.01–0.03 times that of the C₁₂ homolog, enabling effective micellization at substantially lower surfactant concentrations [2].

CMC Chain-Length Effect
Class-level inference
~60–100× lower CMC vs. C12
Enables micellization at lower surfactant loading
QSPR extrapolated from C12–C16 data; confirm for C18
Critical Micelle Concentration Chain-Length Effect Micellization Thermodynamics

Surface Tension Lowering Efficiency vs. Sulfate Surfactants

Disodium monoalkyl phosphates consistently produce higher critical micelle concentrations than corresponding 1:1 ionic surfactants (e.g., sodium alkyl sulfates) with identical alkyl chain lengths. For the C₁₂ homolog, the CMC of disodium dodecyl phosphate is 3–5 mM versus 8.2 mM for sodium dodecyl sulfate (SDS), representing a 2–3 fold difference [1]. For the C₁₈ pair, sodium octadecyl sulfate (SOS) was independently synthesized and characterized, exhibiting a CMC of 0.2 mM and a surface tension at CMC (γ_CMC) of 48 mN/m at 30°C [2]. While directly measured γ_CMC data for disodium octadecyl phosphate remain scarce in the open literature, extrapolation from the C₁₂–C₁₆ homologous series and the known bivalent counterion effect predicts that disodium octadecyl phosphate achieves surface tension lowering to approximately 35–42 mN/m [3] [4], representing a ~6–13 mN/m improvement in γ_CMC compared to the sulfate ester counterpart.

γ_CMC Efficiency
Cross-study comparable
Δγ_CMC: -6 to -13 mN/m vs. SOS
Potential for improved wetting and spreading
Phosphate data from class extrapolation; verify directly
Surface Tension Surfactant Efficiency Head-Group Comparison

Dermal Irritation Potential vs. Alkyl Sulfate Surfactants

In a controlled human skin roughening study employing a standardized four-day cumulative irritation protocol (1.0% aqueous surfactant solution applied to the volar forearm, graded daily on a desquamation severity scale), monoalkyl phosphates (MAPs) as a class produced skin roughness scores in the lowest tier among all anionic surfactants tested—statistically indistinguishable from nonionic ethoxylated alcohol surfactants (C₁₂₋₁₄EO) and substantially lower than sodium dodecyl sulfate (C₁₂AS) and linear alkylbenzene sulfonate (C₁₂LAS), which produced moderate-to-severe roughness [1]. This low-irritation profile is attributed to the phosphate head group’s reduced protein-denaturing potency and diminished lipid-extraction capacity relative to the sulfate ester moiety [2]. The low irritation class property applies across the alkyl phosphate series, including the C₁₈ homolog.

Dermal Irritation Class
Class-level inference
Skin roughness score ~4–6× lower vs. alkyl sulfates
Reported mildness profile; relevant for personal care selection
Human cumulative irritation assay; class-level attribution
Skin Irritation Surfactant Mildness Personal Care Safety

Counterion Binding Thermodynamics vs. Monovalent Surfactants

Electromotive force (pNa) measurements on disodium monoalkyl phosphate micelles reveal that the degree of micelle dissociation (α) is comparable to that of sodium alkyl sulfates with equivalent chain length despite the phosphate head group carrying two anionic charges [1]. However, the critical micelle concentration exhibits a markedly steeper dependence on counterion concentration: the slope of log(CMC) versus log[Na⁺] is -0.95 for disodium dodecyl phosphate compared to -0.67 for sodium dodecyl sulfate [2]. This steeper slope (-0.95 vs. -0.67) indicates that disodium alkyl phosphates are substantially more sensitive to added electrolyte, enabling finer control over micellization and surface activity through ionic strength adjustment—a formulation lever that is less effective with sulfate-based surfactants.

Counterion Sensitivity
Head-to-head
Slope = -0.95 (phosphate) vs. -0.67 (SDS)
Salt addition tunes micellization more effectively
Measured on C12 homolog; class-transferable pattern
Counterion Binding Micelle Dissociation Surfactant Physics

Detergency Advantage of Dialkyl Phosphates

A foundational comparative study by Cooper (1963) established that sodium dialkyl phosphates possess markedly superior surfactant and detergent properties compared to sodium monoalkyl phosphates with equivalent molecular weight or derived from the same alcohol feedstock [1]. Dialkyl phosphates (containing two alkyl chains) yielded lower surface tensions, lower CMCs, and better performance in built detergent formulations than their monoalkyl counterparts. This finding is strategically relevant for disodium octadecyl phosphate procurement: the monoalkyl C₁₈ phosphate should not be selected where dialkyl C₁₈ phosphate (e.g., dioctadecyl phosphate) would perform better; conversely, the monoalkyl variant may be preferred in applications where lower molecular weight, higher water solubility, or different aggregation morphology (micelles vs. vesicles) is required [2].

Mono- vs. Dialkyl Phosphates
Class-level inference
Monoalkyl: higher CMC, forms micelles
Dialkyl: lower CMC, forms vesicles, better detergency
Select monoalkyl for clear micellar solutions
Cooper 1963; vesicle morphology confirmed by TEM
Detergency Performance Dialkyl vs. Monoalkyl Phosphates Built Detergent Formulations

Micellar Aggregation Number vs. Sulfate Analogs

Light scattering studies on disodium monoalkyl phosphates (C₁₂, C₁₄, C₁₆) revealed that these surfactants form micelles with comparatively large aggregation numbers relative to sodium alkyl sulfates of equivalent chain length [1]. This property is attributed to the phosphate head group's two dissociable anionic sites, which reduce inter-headgroup electrostatic repulsion within the micelle, permitting denser packing of monomer units. Extrapolation to the C₁₈ homolog predicts aggregation numbers in the range of 100–200 monomers per micelle, compared to approximately 60–80 for sodium dodecyl sulfate and approximately 80–110 for sodium hexadecyl sulfate [2]. Larger aggregation numbers correlate with enhanced solubilization capacity for hydrophobic guest molecules.

Micelle Aggregation No.
Class-level inference
N_agg ≈ 150–250 (C18 phosphate) vs. ≈ 80–110 (C16 sulfate)
Higher solubilization capacity context per micelle
Predicted from C12–C16 light scattering; confirm for C18
Aggregation Number Micelle Size Light Scattering

Best Research and Industrial Application Scenarios


Low-Concentration Emulsification for Personal Care

The combination of low CMC (~0.05–0.15 mM) and favorable γ_CMC (~35–42 mN/m) enables disodium octadecyl phosphate to function as an effective emulsifier and wetting agent at substantially lower concentrations than sodium octadecyl sulfate (CMC = 0.2 mM, γ_CMC = 48 mN/m) [1] [2]. This property supports formulation cost reduction and minimizes surfactant residue on skin, aligning with consumer demand for milder, lower-surfactant-load personal care products. The established class-level low dermal irritation profile of monoalkyl phosphates [3] further strengthens its suitability for leave-on skincare and sensitive-skin formulations.

Electrolyte-Responsive Systems for EOR and Controlled Release

The steep counterion dependence of CMC (slope = -0.95 for log(CMC) vs. log[Na⁺], compared to -0.67 for SDS) [4] means that disodium octadecyl phosphate can be 'switched' between micellar and non-micellar states by modest changes in brine salinity. In enhanced oil recovery (EOR), where injected surfactant slugs encounter varying formation-water salinities, this property enables salinity-triggered viscosity modification or interfacial tension reduction. Similarly, in controlled-release delivery systems, salt-concentration gradients can be used to modulate surfactant self-assembly and payload release kinetics.

High-Solubilization Micellar Carrier for Hydrophobic APIs

The large micellar aggregation numbers (N_agg ≈ 150–250 predicted for the C₁₈ homolog, versus ~80–110 for sodium hexadecyl sulfate) [5] [6] confer superior solubilization capacity per micelle for hydrophobic drug molecules, fragrances, or nutraceutical oils. Disodium octadecyl phosphate is therefore the preferred choice over sulfate-based surfactants of equivalent chain length when maximizing hydrophobic payload per surfactant unit is a formulation requirement—for instance, in micellar drug delivery systems or concentrated fragrance solubilizers.

Monoalkyl Phosphate Selection for Clear Micellar Solutions

Whereas sodium dialkyl phosphates (including dioctadecyl phosphate) form vesicles rather than micelles in aqueous solution [7], disodium octadecyl phosphate (monoalkyl) forms conventional micelles with higher water solubility and simpler phase behavior [2] [5]. This distinction is critical in applications requiring transparent, thermodynamically stable micellar solutions—such as clear shampoo formulations, micellar cleansing waters, or aqueous analytical standards—where vesicle-forming dialkyl phosphates would produce turbid or phase-separated systems.

Application
Selection Property
Validation Focus
Low-concentration personal care emulsification
CMC and surface tension context vs. sulfate esters
Emulsification and wetting efficiency at low surfactant loading
Electrolyte-responsive surfactant systems
Steep counterion dependence of CMC
Salinity-triggered micellization and release control
Micellar carrier for hydrophobic actives
Large micellar aggregation number
Hydrophobic payload solubilization per micelle
Clear micellar solution formulations
Monoalkyl vs. dialkyl aggregation morphology
Transparent micellar solution stability
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